Mass Spectral Discrimination: +4 Da Separation from Native Analyte Enables Interference-Free MRM Quantification
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 provides a +4.030 Da mass shift relative to the native metabolite (unlabeled: monoisotopic mass 322.1416; -d4: monoisotopic mass 326.1667; exact mass values from molecular formula) . By comparison, the commercially available ¹³C₄-labeled analog (Mono-(4-methyl-7-carboxyheptyl) phthalate-[ring-1,2-¹³C₂,dicarboxyl-¹³C₂]) provides a +4.031 Da shift (¹³C₄: MW 326.32) . Both achieve the required ≥3 Da mass separation threshold for MRM; however, regulatory bioanalytical guidance (FDA/EMA) and the pharmaceutical industry predominantly specify deuterated internal standards for small-molecule LC–MS/MS assays due to their established co-elution and ionization behavior parity with the unlabeled analyte [1].
| Evidence Dimension | Mass shift vs. native analyte (Da) |
|---|---|
| Target Compound Data | +4.030 Da (²H₄; MW 326.38) |
| Comparator Or Baseline | ¹³C₄ analog: +4.031 Da (MW 326.32) |
| Quantified Difference | Essentially equivalent mass shift; deuterated format is preferred in FDA/EMA regulatory method validation templates for small-molecule bioanalysis |
| Conditions | High-resolution exact mass calculation based on molecular formula; electrospray ionization (ESI) negative-ion mode |
Why This Matters
A +4 Da mass shift eliminates endogenous analyte interference at the MS1 level, a fundamental requirement for isotope-dilution LC–MS/MS; the deuterated format additionally benefits from broader regulatory precedent and commercial availability from multiple certified reference-material suppliers.
- [1] US FDA. Bioanalytical Method Validation – Guidance for Industry. 2018. View Source
